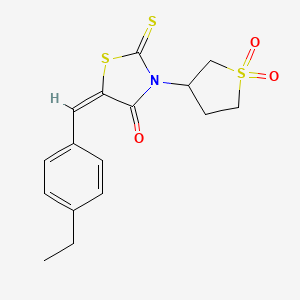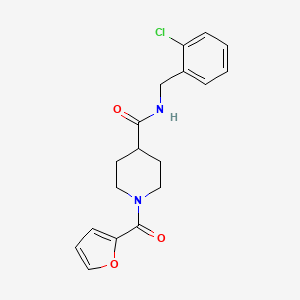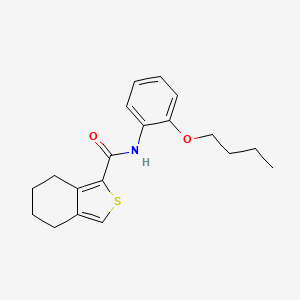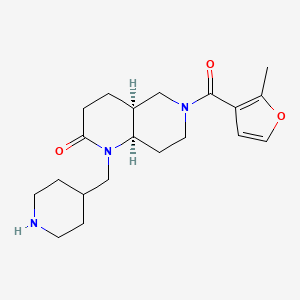![molecular formula C20H26O4 B5396661 5-tert-butyl-2-[(4-tert-butylphenoxy)methyl]-3-furoic acid](/img/structure/B5396661.png)
5-tert-butyl-2-[(4-tert-butylphenoxy)methyl]-3-furoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-tert-butyl-2-[(4-tert-butylphenoxy)methyl]-3-furoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TBF or TBFu and is a furoic acid derivative. TBF is a white crystalline powder that is soluble in organic solvents like ethanol and methanol.
Wirkmechanismus
The mechanism of action of TBF is not well understood, but it is believed to act by inhibiting the production of pro-inflammatory cytokines like interleukin-1 beta and tumor necrosis factor-alpha. TBF has also been shown to inhibit the activation of nuclear factor-kappa B, which is a transcription factor that regulates the expression of various genes involved in inflammation.
Biochemical and physiological effects:
TBF has been shown to have anti-inflammatory effects in various animal models of inflammation. It has also been shown to have antioxidant properties and to inhibit the production of reactive oxygen species. TBF has been found to be well-tolerated in animal studies, with no significant adverse effects reported.
Vorteile Und Einschränkungen Für Laborexperimente
TBF has several advantages as a research tool, including its anti-inflammatory and antioxidant properties, as well as its potential as a growth regulator for plants. However, TBF has some limitations, including its relatively high cost and limited availability.
Zukünftige Richtungen
There are several potential future directions for research on TBF, including:
1. Further investigation of its anti-inflammatory and antioxidant properties in various animal models of disease.
2. Development of more efficient and cost-effective synthesis methods for TBF.
3. Investigation of its potential as a growth regulator for crops and its effects on plant physiology.
4. Exploration of its potential as a monomer for the synthesis of novel polymers with improved properties.
5. Investigation of its potential as a therapeutic agent for various inflammatory diseases in humans.
In conclusion, 5-tert-butyl-2-[(4-tert-butylphenoxy)methyl]-3-furoic acid is a promising compound with potential applications in various fields. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent and research tool.
Synthesemethoden
The synthesis of TBF involves the reaction of 4-tert-butylphenol with formaldehyde and furfural in the presence of an acid catalyst. The reaction proceeds through a series of steps, including the formation of a Schiff base intermediate, which is then hydrolyzed to yield TBF.
Wissenschaftliche Forschungsanwendungen
TBF has been extensively studied for its potential applications in various fields, including material science, pharmaceuticals, and agriculture. In material science, TBF has been used as a monomer for the synthesis of polymers with improved thermal stability and mechanical properties. In pharmaceuticals, TBF has been investigated for its potential as an anti-inflammatory agent due to its ability to inhibit the production of cytokines. In agriculture, TBF has been used as a growth regulator for plants and as a fungicide.
Eigenschaften
IUPAC Name |
5-tert-butyl-2-[(4-tert-butylphenoxy)methyl]furan-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-19(2,3)13-7-9-14(10-8-13)23-12-16-15(18(21)22)11-17(24-16)20(4,5)6/h7-11H,12H2,1-6H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOOVKALUBLDKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=C(C=C(O2)C(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-{[1-(2-furylmethyl)piperidin-3-yl]carbonyl}-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5396580.png)
![6-[(diethylamino)methyl]-N-(2-phenylpropyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5396588.png)
![3-[(benzylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5396590.png)

![N-[4-(4-morpholinyl)benzyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B5396616.png)


![N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]alanine](/img/structure/B5396651.png)

![3-[(2,5-dimethoxyphenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one](/img/structure/B5396669.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5396678.png)

![2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5396695.png)
![3-allyl-2-[(3-bromo-4-methoxybenzyl)thio]-6-methyl-4(3H)-pyrimidinone](/img/structure/B5396696.png)